



# Zanzalintinib In Vitro Cell-Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Zanzalintinib |           |
| Cat. No.:            | B8146347      | Get Quote |

For Research Use Only.

### Introduction

Zanzalintinib (also known as XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that targets key signaling pathways involved in tumor growth, angiogenesis, and immune regulation.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][3] By inhibiting these receptor tyrosine kinases, Zanzalintinib has demonstrated potential in preclinical and clinical studies to overcome resistance to therapy and enhance the efficacy of immune checkpoint inhibitors.[2][5][6][7] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of Zanzalintinib.

## **Mechanism of Action**

**Zanzalintinib** is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and MER.[1][8] The aberrant activation of these kinases is implicated in various oncogenic processes.

 VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]



- MET: The hepatocyte growth factor (HGF) receptor, which, when activated, can drive tumor cell proliferation, survival, invasion, and metastasis.[8]
- TAM Kinases (AXL, MER): These kinases are involved in tumor cell survival, proliferation, and the development of an immunosuppressive tumor microenvironment.[2][8]

By simultaneously inhibiting these pathways, **Zanzalintinib** not only directly targets tumor cell growth and survival but may also modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[2][6] Preclinical studies have shown that **Zanzalintinib** can promote the repolarization of macrophages from an immune-suppressive M2 phenotype to an immune-permissive M1 phenotype and inhibit macrophage efferocytosis.[2][9][10]



Click to download full resolution via product page

Figure 1: Zanzalintinib Signaling Pathway

## **Quantitative Data Summary**

The following table summarizes the in vitro inhibitory activity of **Zanzalintinib** against its key kinase targets in cell-based assays.



| Target Kinase                               | IC50 (nM) |  |
|---------------------------------------------|-----------|--|
| VEGFR2                                      | 1.6       |  |
| AXL                                         | 3.4       |  |
| MER                                         | 7.2       |  |
| MET                                         | 15        |  |
| Data sourced from MedChemExpress.[1][8][11] |           |  |

# Experimental Protocols Radiometric Kinase Inhibition Assay

This protocol is adapted from a general kinase profiling assay and can be used to determine the IC50 of **Zanzalintinib** against its target kinases.[9]

- a. Materials:
- Zanzalintinib (XL092)
- Recombinant active kinase domains (VEGFR2, MET, AXL, MER)
- Kinase-specific substrate
- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02
   mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO
- ATP (Sigma-Aldrich)
- [y-33P]ATP (PerkinElmer)
- 96-well microtiter plates
- DMSO
- b. Procedure:



- Compound Preparation: Prepare a 10 mmol/L stock solution of Zanzalintinib in sterile DMSO. Perform serial dilutions to create a range of concentrations for the dose-response experiment. The final DMSO concentration in the assay should be ≤ 0.4%.
- Reaction Mixture Preparation: In a 96-well microtiter plate, mix the recombinant kinase and its specific substrate in the assay buffer.
- Compound Addition: Add the diluted Zanzalintinib or DMSO (vehicle control) to the reaction mixtures.
- Incubation: Incubate the plate for 20 minutes at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [ $\gamma$ -33P]ATP to a final concentration of 10  $\mu$ M.
- Reaction Termination and Measurement: After a defined incubation period (specific to the kinase), terminate the reaction and measure the incorporation of 33P into the substrate using a suitable method (e.g., filter binding and scintillation counting).
- Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each Zanzalintinib concentration. Determine the IC50 value by fitting the data to a doseresponse curve.

## Cell Viability/Proliferation Assay (General Protocol)

This is a generalized protocol for assessing the effect of **Zanzalintinib** on the viability and proliferation of cancer cell lines. Specific cell lines used in preclinical xenograft models of **Zanzalintinib** include NCI-H441 (lung cancer), Hs 746T (gastric cancer), SNU-5 (gastric cancer), and MDA-MB-231 (breast cancer).[9]

#### a. Materials:

- Cancer cell lines (e.g., NCI-H441, Hs 746T, SNU-5, MDA-MB-231)
- Complete cell culture medium
- Zanzalintinib (XL092)



- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- Plate reader
- b. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: The next day, treat the cells with serial dilutions of Zanzalintinib.
   Include a vehicle control (DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the **Zanzalintinib** concentration. Calculate the IC50 value.





Click to download full resolution via product page

Figure 2: Cell Viability Assay Workflow



## Conclusion

The provided protocols and data offer a framework for the in vitro evaluation of **Zanzalintinib**. These assays are crucial for understanding the compound's mechanism of action, determining its potency against specific cancer cell lines, and elucidating its immunomodulatory effects. Further investigation into the effects of **Zanzalintinib** on a broader range of cancer cell lines and in combination with other therapeutic agents is warranted to fully characterize its preclinical profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced nonclear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 4. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating Zanzalintinib in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Zanzalintinib (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]







 To cite this document: BenchChem. [Zanzalintinib In Vitro Cell-Based Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#zanzalintinib-in-vitro-cell-based-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com